4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-17-23(10-11-25(20)32-2)33(30,31)27-19-24(21-7-6-12-26-18-21)29-15-13-28(14-16-29)22-8-4-3-5-9-22/h3-12,17-18,24,27H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBFXAOOHMWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.55 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects.
Efficacy in Biological Assays
- PPAR Activation : Research indicates that derivatives of benzenesulfonamide compounds exhibit significant activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. In studies involving 3T3-L1 cells, compounds similar to the target compound demonstrated enhanced adipogenesis, suggesting potential use in metabolic syndrome treatments .
- Anticancer Activity : Compounds containing the piperazine structure have shown promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values less than 5 µM in assays involving A549 (lung cancer) and MCF7 (breast cancer) cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.
- Neuropharmacological Effects : The compound's ability to modulate serotonin receptors has been explored in preclinical studies. It has been suggested that such modulation could lead to anxiolytic effects without the adverse side effects commonly associated with traditional anxiolytics .
Case Study 1: Insulin Sensitization
In a study focused on insulin resistance, derivatives of benzenesulfonamide were synthesized and evaluated for their ability to enhance insulin sensitivity. The results indicated a significant reduction in plasma glucose levels in diabetic mouse models, suggesting that compounds like 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide could serve as alternative treatments for type 2 diabetes .
Case Study 2: Anticancer Potential
A series of analogs were tested for their anticancer properties against multiple cell lines. The findings revealed that certain derivatives exhibited substantial cytotoxicity with IC50 values indicating effective inhibition of tumor growth. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Model Used | Result |
|---|---|---|---|
| PPAR Activation | Transactivation Assay | 3T3-L1 Cells | Enhanced adipogenesis |
| Anticancer Activity | Cytotoxicity Assay | A549, MCF7 Cells | IC50 < 5 µM |
| Neuropharmacological Effects | Receptor Binding Assay | Rat Brain Homogenates | Significant serotonin modulation |
Scientific Research Applications
The compound 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article will explore its scientific research applications, particularly focusing on its biological activity, synthesis, and potential uses in treating various health conditions.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure that may contribute to its pharmacological properties.
Antidepressant Activity
Research indicates that compounds with similar structures have shown promise as antidepressants. The presence of the piperazine moiety is often associated with selective serotonin reuptake inhibition, which can enhance mood and alleviate symptoms of depression. Studies have demonstrated that modifications to the piperazine structure can lead to varying degrees of serotonin receptor affinity, impacting their efficacy as antidepressants .
Antipsychotic Properties
The compound's ability to interact with dopamine receptors may position it as a candidate for antipsychotic therapy. Similar sulfonamide derivatives have been explored for their neuroleptic effects, suggesting that this compound could be investigated for treating schizophrenia and other psychotic disorders .
Anti-cancer Potential
Sulfonamides have been noted for their anti-cancer properties in various studies. The mechanism often involves the inhibition of carbonic anhydrase, which is crucial for tumor growth and metastasis. Preliminary studies on related compounds indicate that they may induce apoptosis in cancer cells, warranting further investigation into the specific effects of this compound on different cancer cell lines .
Antimicrobial Activity
Compounds similar to 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide have demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Synthesis and Characterization
The synthesis of 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide typically involves multi-step organic reactions including:
- Formation of the Sulfonamide Group : This can be achieved through the reaction of an amine with a sulfonyl chloride.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
- Pyridine Ring Formation : Utilizing cyclization techniques to form the pyridine ring linked to the ethyl chain.
Each step requires careful optimization to ensure high yields and purity of the final product.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives showed that modifications similar to those found in 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide resulted in significant antidepressant-like effects in animal models. These findings suggest that this compound could be further developed as a novel antidepressant .
Case Study 2: Anticancer Activity
In vitro studies revealed that compounds with structural similarities induced apoptosis in human breast cancer cells through mitochondrial pathways. This highlights the potential for further exploration of this compound's anticancer properties .
Case Study 3: Antimicrobial Properties
Research on related sulfonamides indicated effectiveness against resistant strains of Staphylococcus aureus, suggesting that this compound could be evaluated for its antimicrobial spectrum and mechanisms .
Chemical Reactions Analysis
Step 2: Piperazine Derivative Coupling
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Reagents : 4-Phenylpiperazine, ethyl halide (e.g., bromide), and a base (e.g., triethylamine).
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Conditions : Nucleophilic substitution or palladium-catalyzed coupling (e.g., Heck reaction for alkenes) .
Step 3: Pyridin-3-Yl Ethyl Linkage Formation
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Reagents : Pyridine-3-carboxaldehyde and ethylamine.
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Mechanism : Reductive amination or alkylation to form the ethyl-pyridine bridge.
Reagents and Conditions
Palladium-Catalyzed Coupling
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Mechanism : Cross-coupling reactions (e.g., Suzuki) involve oxidative addition of Pd(0) to aryl halides, transmetallation with boronic acids, and reductive elimination to form C–C bonds .
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Role in Synthesis : Facilitates the attachment of the phenylpiperazine and pyridine moieties to the ethyl linker.
Nucleophilic Substitution
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Mechanism : The amine group in the piperazine reacts with an electrophilic center (e.g., ethyl bromide) to form the ethyl-piperazine intermediate.
Pharmacological Relevance
The phenylpiperazine group in this compound is associated with modulating neurotransmitter systems (e.g., serotonin or dopamine receptors), as observed in similar sulfonamide derivatives . Synthesis optimization focuses on improving receptor binding affinity and downstream pharmacological effects, often guided by structure-activity relationship studies .
References
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PubChem CID 1083010.
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Evitachem.
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PubChem CID 53278397.
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ACS Publications.
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Sigma-Aldrich.
Q & A
Q. What are the critical steps in synthesizing 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide?
The synthesis involves multi-step reactions, including piperazine ring formation, sulfonamide coupling, and functional group introductions. Key steps include:
- Piperazine intermediate preparation : Formation of the 4-phenylpiperazine moiety via nucleophilic substitution or reductive amination .
- Sulfonamide coupling : Reacting the benzenesulfonamide core with the pyridinylethyl-piperazine intermediate under controlled pH and temperature to avoid side reactions .
- Purification : Techniques like column chromatography or recrystallization are used to isolate the final product .
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Exothermic steps (e.g., sulfonamide coupling) require gradual heating to 60–80°C to prevent decomposition .
- Catalyst use : Palladium or copper catalysts may accelerate coupling reactions, though ligand choice impacts stereochemical outcomes .
Q. Which analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy, methyl groups) and piperazine connectivity .
- Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?
Substituents influence receptor binding and pharmacokinetics:
- Methoxy groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability .
- Piperazine modifications : Replacing phenyl with bulkier groups (e.g., trifluoromethyl) can alter selectivity for targets like serotonin or dopamine receptors .
- Case study : Analogues with methoxy-to-methyl substitutions showed a 30% decrease in enzyme inhibition potency in kinase assays .
Q. How can computational methods streamline reaction design for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, while machine learning models prioritize synthetic routes. For example:
- ICReDD’s workflow : Combines reaction path searches and experimental feedback to optimize conditions (e.g., solvent, catalyst) with 50% fewer trial runs .
- Docking studies : Guide rational design by simulating interactions with biological targets (e.g., GPCRs) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay variability or structural impurities. Solutions include:
- Structural-activity relationship (SAR) validation : Re-synthesize analogues under standardized conditions .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-methylated intermediates) that may skew results .
- Orthogonal assays : Confirm activity in cell-based and enzymatic assays to rule out false positives .
Q. How can isomer separation challenges be addressed during purification?
- Chiral chromatography : Resolves enantiomers using cellulose-based columns .
- Dynamic resolution : Adjust pH to stabilize specific tautomers or epimers during crystallization .
- Case example : A diastereomeric impurity (0.5% abundance) in a related sulfonamide required two-step HPLC for removal .
Methodological Challenges
Q. What are the key considerations for scaling up synthesis without compromising purity?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
- In-line analytics : Monitor reaction progress via FTIR or UV sensors to detect intermediates .
- Crystallization optimization : Seed crystals and controlled cooling rates prevent polymorphic variations .
Q. How can metabolic stability be evaluated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
